Acetaldehyde-13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for Acetaldehyde 13c
Chemical and Enzymatic Synthesis of Acetaldehyde-13C
The preparation of ¹³C-labeled acetaldehyde (B116499) can be achieved through both chemical and enzymatic routes, often starting from simple, commercially available ¹³C-enriched precursors.
Incorporation of Carbon-13 from Precursors (e.g., ¹³CO, Calcium Carbide)
The foundational step in synthesizing ¹³C-labeled acetaldehyde is the use of starting materials enriched with carbon-13. Two common precursors are carbon-13 monoxide ([¹³C]O) and carbon-13 labeled calcium carbide (Ca¹³C₂).
From [¹³C]O: Simple, highly enriched C-1, C-2, and C-3 building blocks can be synthesized from commercially available 99% [¹³C]O. researchgate.net These building blocks can then be used in more complex syntheses to produce labeled acetaldehyde. For instance, in situ experiments have utilized ¹³CO as a carbon source to investigate the formation of C2 oxygenates, including acetaldehyde. nih.gov
From Calcium Carbide (Ca¹³C₂): A versatile approach involves the synthesis of calcium carbide from elemental ¹³C. ananikovlab.ruresearchgate.net This labeled calcium carbide (Ca¹³C₂) serves as a source for generating [¹³C₂]acetylene, a universal building block for various organic transformations. ananikovlab.ruresearchgate.net A complete manufacturing cycle for acetaldehyde has been developed using calcium carbide, which can be produced from virtually any carbon source, making it a sustainable method. ananikovlab.runih.gov The process involves the vinylation of an alcohol with calcium carbide, followed by hydrolysis of the resulting vinyl ether to produce acetaldehyde. nih.govlookchem.comresearchgate.net This method has been shown to produce acetaldehyde in a total preparative yield of 97%. ananikovlab.runih.gov The synthesis of Ca¹³C₂ is typically performed by heating elemental carbon-13 and calcium at high temperatures (e.g., 1100 °C) in a tube furnace. spbu.ru The resulting labeled calcium carbide can then be used directly for subsequent reactions. spbu.ru
Site-Specific ¹³C Labeling Approaches (e.g., [1-¹³C], [2-¹³C], [U-¹³C] Acetaldehyde)
A key advantage of isotopic labeling is the ability to place the ¹³C atom at a specific position within the molecule. This site-specificity is critical for detailed mechanistic and metabolic studies.
[1-¹³C]Acetaldehyde: This isotopologue has the ¹³C label at the carbonyl carbon. Its synthesis can be achieved through various routes. For example, [1-¹³C]ethanol can be metabolized by alcohol dehydrogenase to produce [1-¹³C]acetaldehyde. nih.gov Another approach involves the use of [1-¹³C]acetyl chloride as a precursor in a multi-step synthesis. nih.gov
[2-¹³C]Acetaldehyde: In this form, the methyl carbon is labeled. The metabolism of [2-¹³C]ethanol by alcohol dehydrogenase is a known route to synthesize [2-¹³C]acetaldehyde. nih.gov
[U-¹³C]Acetaldehyde (or [1,2-¹³C₂]Acetaldehyde): This uniformly labeled acetaldehyde contains ¹³C at both carbon positions. sigmaaldrich.com It is often synthesized from [¹³C₂]acetylene, which is generated from Ca¹³C₂. lookchem.com The direct hydration of [¹³C₂]acetylene, catalyzed by mercury(II) salts, yields [1,2-¹³C₂]acetaldehyde. wikipedia.org This uniformly labeled version is commercially available with high isotopic purity. sigmaaldrich.comisotope.comisotope.comisotope.com The synthesis of other uniformly ¹³C-labeled compounds often involves precursors like (1,2)-¹³C₂-ethyl acetate (B1210297). nih.gov
The choice of labeling pattern depends on the specific research question. For instance, studying the fate of the carbonyl versus the methyl group in a metabolic pathway would necessitate the use of singly labeled acetaldehyde isotopologues.
Preparation of Acetaldehyde-¹³C for Tracer-Based Experiments
Once synthesized, the labeled acetaldehyde must be purified and characterized to ensure it is suitable for experimental use. The isotopic purity and enrichment are critical parameters that must be carefully considered.
Purification and Characterization of Labeled Acetaldehyde
Purification of the synthesized ¹³C-labeled acetaldehyde is essential to remove any unreacted starting materials, catalysts, and byproducts. Common purification techniques include distillation and chromatography. unimi.itoiv.int Given acetaldehyde's high volatility, distillation is a frequently employed method. nih.govoiv.int For less volatile labeled compounds, column chromatography using silica (B1680970) gel is a standard procedure. unimi.it
Characterization is performed to confirm the chemical identity, purity, and isotopic enrichment of the final product. The primary analytical techniques used are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure and the position of the ¹³C label. unimi.itresearchgate.net In ¹³C NMR, the signal for the labeled carbon will be significantly enhanced. rsc.org
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are used to determine the molecular weight and confirm the level of isotopic enrichment. nih.gov
Considerations for Isotopic Purity and Enrichment
The terms isotopic purity and isotopic enrichment are often used to describe the quality of a labeled compound.
Isotopic Purity: This refers to the percentage of the labeled compound that contains the isotope at the designated position(s). Commercially available ¹³C-labeled acetaldehyde often boasts isotopic purities of 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com High isotopic purity is crucial to ensure that the detected signal in an experiment originates from the labeled molecule and not from natural abundance ¹³C.
Isotopic Enrichment: This term describes the abundance of the isotope in the labeled position relative to its natural abundance (approximately 1.1%). For tracer experiments, high isotopic enrichment is desirable to maximize the signal-to-noise ratio and allow for the detection of metabolites at low concentrations. isotope.com
The required level of isotopic purity and enrichment depends on the sensitivity of the analytical instruments and the specific requirements of the experiment. isotope.com For many metabolic flux analysis studies, a high degree of enrichment is necessary for accurate flux determination. nih.gov
Advanced Analytical Techniques for Acetaldehyde 13c and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Acetaldehyde-13C Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the non-invasive study of metabolic fluxes. researchgate.net It allows for the measurement of 13C label incorporation into various metabolites over time. researchgate.net Both direct detection of 13C nuclei and indirect detection through attached protons (1H) are employed, with the choice often depending on factors like magnetic field strength and the specific metabolic pathways under investigation. nih.gov
High-resolution 1H and 13C NMR spectroscopy are fundamental techniques for the detailed analysis of this compound and its isotopomers. These methods provide a wealth of structural and quantitative information.
The 13C NMR spectrum of acetaldehyde (B116499) is characterized by distinct chemical shifts for its two carbon atoms. The carbonyl carbon (C1) resonates at a significantly downfield chemical shift, around 207 ppm, while the methyl carbon (C2) appears at a much higher field. acs.orghmdb.ca When acetaldehyde is labeled with 13C, for instance as [1,2-13C]acetaldehyde, the resulting spectrum reveals 13C-13C J-coupling, which presents as a doublet for each carbon signal. This coupling provides direct evidence of the intact carbon-carbon bond within the molecule. pnas.org
The presence of different isotopomers (molecules differing only in their isotopic composition) can be identified and quantified through the analysis of these coupling patterns. nih.gov For example, in a mixture containing both singly and doubly labeled acetaldehyde, the spectra will show both singlet peaks (from 13C at natural abundance or from singly labeled molecules) and doublet peaks (from doubly labeled molecules). The relative intensities of these singlets and doublets can be used to determine the abundance of each isotopomer. springernature.com
Table 1: Illustrative 13C NMR Data for Acetaldehyde Isotopomers This table presents hypothetical data for illustrative purposes and may not reflect actual experimental values.
| Isotopomer | Carbon Position | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
|---|---|---|---|---|
| [1-13C]Acetaldehyde | C1 | ~207 | Singlet | N/A |
| [2-13C]Acetaldehyde | C2 | ~31 | Singlet | N/A |
| [1,2-13C]Acetaldehyde | C1 | ~207 | Doublet | ~40 |
| [1,2-13C]Acetaldehyde | C2 | ~31 | Doublet | ~40 |
Specialized NMR pulse sequences are crucial for enhancing the information obtained from this compound studies. Distortionless Enhancement by Polarization Transfer (DEPT) is a notable example, used to differentiate between CH, CH2, and CH3 groups. magritek.compressbooks.pub A DEPT experiment is typically performed in stages (e.g., DEPT-90 and DEPT-135) to selectively observe carbons with one, two, or three attached protons. pressbooks.pub This technique is particularly useful in identifying the metabolites of this compound by determining the number of protons attached to each carbon in the metabolic products.
The reverse DEPT polarization-transfer pulse sequence has been effectively used to monitor the metabolism of 13C-labeled ethanol (B145695) to acetaldehyde and acetate (B1210297). nih.govnih.gov This method enhances the signal-to-noise ratio and simplifies the spectra by using 13C decoupling, allowing for the simultaneous measurement of the rates of synthesis of acetaldehyde and its derivatives. nih.gov Other advanced pulse sequences, such as Heteronuclear Single Quantum Coherence (HSQC), are also employed to reduce spectral complexity and improve data acquisition times, which is especially beneficial for large metabolomics datasets. nist.gov
In vitro NMR spectroscopy is a powerful tool for investigating the metabolic pathways and chemical reactions of this compound in a controlled environment. By incubating [13C]-labeled substrates with enzymes or cell preparations, researchers can directly observe the formation of metabolic products. For instance, studies using yeast alcohol dehydrogenase and [2-13C]-ethanol have identified acetaldehyde, its hydrated form, and acetate as metabolites. nih.gov The use of the reverse DEPT pulse sequence in such studies allows for the suppression of the strong water signal while observing the proton signals of the metabolites of interest. nih.gov
Furthermore, in vitro NMR has been used to study the reactivity of this compound with biomolecules. For example, the reaction of isotopically labeled [1-13C]acetaldehyde with proteins like bovine serum albumin has been monitored by 13C NMR. acs.org These experiments have led to the identification of specific adducts, such as 2-formyl-3-(alkylamino)butanal and 1,4-dihydropyridine-3,5-dicarbaldehyde (B14575627) derivatives, by observing the growth of new signals at characteristic chemical shifts. acs.org Such studies provide detailed insights into the molecular mechanisms of acetaldehyde toxicity.
In vivo 13C Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that allows for the real-time tracking of metabolic pathways in living organisms. researchgate.net By administering a 13C-labeled substrate, such as [1-13C]ethanol which is metabolized to acetaldehyde, researchers can follow the incorporation of the 13C label into various downstream metabolites in tissues like the brain. nih.govnih.gov This method provides invaluable information on cerebral metabolism and neurotransmission. nih.govnih.gov
Studies have shown that after the administration of [1-13C]ethanol, 13C labels can be detected in brain metabolites such as glutamate (B1630785), glutamine, and aspartate. nih.govfrontiersin.org This indicates that the carbon backbone of ethanol, via its metabolite acetate, enters the tricarboxylic acid (TCA) cycle. nih.govnih.gov The ability to dynamically monitor these metabolic conversions provides a window into the metabolic fate of acetaldehyde-derived carbons in the living brain. nih.gov
A key application of in vivo and ex vivo NMR and MRS is the quantification of 13C enrichment in biological samples. This data is essential for metabolic flux analysis, which aims to determine the rates of metabolic pathways. springernature.comresearchgate.net The analysis of 13C incorporation from labeled precursors provides the necessary constraints for such quantitative models. springernature.com
The process involves measuring the relative abundance of different isotopomers in metabolites. springernature.com This can be achieved through both 1D and 2D NMR techniques. nist.gov For instance, the time-dependent series of peak intensities from a time-series of 1H, 13C, or 31P NMR spectra can be used to quantify the reaction products of an injected 13C-labeled compound. nist.gov In studies of tumor metabolism, 13C isotopomer time course data from MRS has been converted into concentration curves of 13C-labeled metabolites to calculate fluxes through key energy pathways. frontiersin.orgnih.gov This quantitative approach allows for a detailed understanding of how cells utilize different substrates under various conditions. biorxiv.org
In Vivo 13C Magnetic Resonance Spectroscopy (MRS) for Tracing this compound Derived Metabolites
Monitoring Dynamic Metabolic Processes via In Vivo 13C MRS
In vivo 13C Magnetic Resonance Spectroscopy (MRS) is a powerful non-invasive technique for tracking metabolic pathways in real-time within living organisms. By administering 13C-labeled precursors, such as [1-13C]ethanol, researchers can follow the metabolic fate of the labeled carbon atom as it is incorporated into various metabolites.
Studies using in vivo 13C MRS after the administration of [1-13C]ethanol have successfully detected the incorporation of the 13C label into brain metabolites like glutamate, glutamine, and aspartate. nih.gov This indicates that the carbon backbone of ethanol, once metabolized, enters central metabolic pathways. The detection of 13C-labeled bicarbonate (HCO3−) further confirms the oxidative metabolism of the ethanol-derived carbon. nih.gov
However, direct in vivo detection of the intermediary metabolite, [1-13C]acetaldehyde, in the brain via 13C MRS has proven challenging. Under normal physiological conditions, acetaldehyde concentrations are typically very low, often below the detection threshold of in vivo 13C MRS. nih.gov Even with techniques like saturation transfer, which aim to detect the flux between [1-13C]ethanol and [1-13C]acetaldehyde, no significant conversion has been observed directly in the brain, suggesting that the rate of this specific metabolic step in the brain is minimal under the experimental conditions. nih.gov
Despite the difficulty in directly observing this compound, in vivo 13C MRS is crucial for understanding the broader metabolic impact of its parent compounds and subsequent products. For instance, following the administration of [2-13C]ethanol, the resulting [2-13C]acetate produced by the liver enters the brain and its metabolism can be monitored. nih.gov The 13C label is incorporated into glutamate, glutamine, and GABA, and chronic ethanol exposure has been shown to increase the cerebral uptake and oxidation of this circulating acetate. nih.gov This demonstrates the capability of in vivo 13C MRS to dynamically monitor metabolic adaptations in response to substance exposure. nih.gov
Solid-State 13C NMR Applications for this compound Adsorption and Reactions
Solid-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the adsorption and reaction of acetaldehyde on the surfaces of heterogeneous catalysts. This technique provides detailed information about the structure, bonding, and transformation of adsorbed species at a molecular level.
In situ solid-state NMR studies have been employed to monitor the photocatalytic oxidation of ethanol over various catalysts. These studies reveal the formation of surface-adsorbed intermediates, including acetaldehyde and acetic acid. researchgate.netinstras.com For example, during the photooxidation of ethanol on TiO2-based catalysts, solid-state 13C NMR can distinguish between physically adsorbed ethanol and chemically bound ethoxide species, and track their conversion to subsequent products. researchgate.net
The aldol (B89426) condensation of acetaldehyde on catalysts such as silica-supported magnesium and zirconium oxides has also been investigated using these methods. researchgate.net By using 13C-labeled acetaldehyde (e.g., 2-13C-acetone as a model compound), researchers can follow the reaction pathway, identifying key intermediates like diacetone alcohol (DAA). acs.org The chemical shifts observed in the 13C MAS NMR spectra provide insights into how the acetaldehyde molecule is activated on different types of acid sites (Lewis vs. Brønsted) on the catalyst surface. acs.org
Furthermore, solid-state NMR can elucidate the role of different catalyst components. In studies of mixed TiO2–SnO2 photocatalysts, 13C NMR spectra showed that the presence of SnO2 can slow the oxidation of acetaldehyde to acetic acid. instras.com This is evident from the build-up of acetaldehyde on the catalyst surface, which can be quantified and monitored over time under UV irradiation. instras.com
Mass Spectrometry (MS) for this compound Isotope Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound due to its high sensitivity and ability to determine isotopic composition. It is widely used in conjunction with chromatographic separation methods to analyze complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile compounds like acetaldehyde. When coupled with Isotope Ratio Mass Spectrometry (IRMS), it allows for precise measurement of the carbon isotopic ratios (¹³C/¹²C).
This technique, often referred to as GC-C-IRMS, is used to determine the δ¹³C values of acetaldehyde in various matrices, including atmospheric samples. nih.gov The process involves the combustion of the chromatographically separated acetaldehyde into CO₂, which is then introduced into the IRMS for isotopic analysis. nih.govtandfonline.com This provides valuable information for source apportionment and understanding atmospheric chemical processes. researchgate.net For accurate quantification and identification, GC-MS is often operated in selected-ion monitoring (SIM) mode, where the instrument is set to detect specific mass-to-charge ratios (m/z) corresponding to the analyte and its labeled internal standard. nih.govmdpi.com
Due to its high volatility and reactivity, acetaldehyde is often derivatized before GC-MS analysis to improve its chromatographic properties and detection sensitivity. nih.govresearchgate.net
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used derivatization agent that reacts with carbonyl compounds like acetaldehyde to form stable oxime derivatives. sigmaaldrich.comchemicalbook.com These derivatives are less volatile and have excellent properties for analysis by GC, particularly with electron capture detection (ECD) or mass spectrometry. nih.govsigmaaldrich.com The reaction is effective for a wide range of aldehydes and ketones and is a staple in environmental and food analysis. coresta.orgcoresta.orgd-nb.info The PFBHA derivatives can be extracted from the sample matrix using a solvent like hexane (B92381) or toluene (B28343) before injection into the GC-MS system. coresta.orgcoresta.org
Cysteamine (B1669678) (2-aminoethanethiol): Cysteamine reacts with acetaldehyde to form a stable thiazolidine (B150603) derivative (2-methylthiazolidine). ajevonline.orgacs.org This method is effective for quantifying acetaldehyde in various samples, including beverages and atmospheric collections. nih.govajevonline.org The derivatization introduces no significant carbon isotope fractionation, which is critical for accurate δ¹³C analysis by GC-C-IRMS. nih.govtandfonline.com
The selection of the derivatization agent depends on the specific requirements of the analysis, such as the need for isotopic integrity or the presence of interfering compounds in the sample matrix. researchgate.netund.edu
Table 1: Common Derivatization Reagents for GC-MS Analysis of Acetaldehyde
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | Forms stable derivatives, high sensitivity with ECD and MS. nih.govcoresta.orgcoresta.org |
| Cysteamine | - | Thiazolidine | Forms stable derivative, minimal isotopic fractionation. nih.govajevonline.orgacs.org |
| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | Common reagent, though derivatives can be thermally labile. nih.govresearchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for determining the ¹³C isotopic composition of acetaldehyde. The results are typically expressed in delta notation (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. tandfonline.com
The δ¹³C value is calculated as: δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000 where R is the ratio of ¹³C to ¹²C isotopes.
Studies have shown that δ¹³C values of acetaldehyde can vary depending on its source. For instance, δ¹³C values of atmospheric acetaldehyde were found to be distinct between urban (-34.00 ‰) and forest (-31.00 ‰) sites, demonstrating the utility of this analysis in source identification. nih.govresearchgate.net The analytical precision of GC-C-IRMS measurements for acetaldehyde derivatives is typically better than 0.5 ‰. nih.govtandfonline.com
When using labeled compounds like this compound as internal standards or tracers, GC-MS is used to determine the fractional abundance of the ¹³C isotope. By monitoring the ion chromatograms for the unlabeled (e.g., m/z 209 for the PFBHA derivative) and the ¹³C-labeled acetaldehyde (e.g., m/z 211 for the [1,2-¹³C₂]acetaldehyde PFBHA derivative), the ratio of labeled to unlabeled compound can be precisely calculated. nih.gov This ratio is essential for quantification in isotope dilution mass spectrometry and for tracing metabolic fluxes.
Table 2: Example of Isotopic Data for Atmospheric Acetaldehyde
| Location | δ13C Value (‰) | Reference |
|---|---|---|
| Urban Site | -34.00 | nih.govtandfonline.com |
| Forest Site | -31.00 | nih.govtandfonline.com |
Data illustrates the distinct isotopic signatures from different environments.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Conjugates
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the analysis of non-volatile or thermally labile compounds, including derivatives and conjugates of acetaldehyde. While acetaldehyde itself is too volatile for direct LC analysis, its conjugates with biomolecules are well-suited for this method.
Acetaldehyde is a reactive molecule that can form adducts with proteins and DNA. These adducts are implicated in the toxic effects of alcohol consumption. LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), is the method of choice for identifying and quantifying these adducts. The use of ¹³C-labeled acetaldehyde allows for stable isotope dilution assays, providing the highest accuracy and precision for quantification.
For instance, after exposure to ¹³C-ethanol (which is metabolized to ¹³C-acetaldehyde), the resulting ¹³C-labeled DNA or protein adducts can be isolated, enzymatically digested (in the case of proteins), and then analyzed by LC-MS/MS. By comparing the signal of the ¹³C-labeled adduct with that of a known amount of an added ¹⁵N- or ²H-labeled internal standard, the absolute amount of the adduct formed in vivo can be determined. This approach is critical for mechanistic toxicology and biomarker discovery.
While direct LC-MS analysis of this compound is not common, the technique is indispensable for studying its biological interactions and the downstream consequences of its formation in metabolic processes. nih.gov
Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReToF-MS) in this compound Studies
Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReToF-MS) is a highly sensitive and selective analytical technique used for the isomer-selective detection of molecules. uhmreactiondynamics.orgnih.gov This method combines "soft" photoionization, which minimizes fragmentation of the parent molecule, with the high resolution and mass accuracy of a reflectron time-of-flight mass spectrometer. researchgate.net The use of tunable vacuum ultraviolet (VUV) synchrotron radiation allows for the selective ionization of specific isomers in a complex mixture by tuning the photon energy to a value just above the ionization energy of the target molecule but below that of potential interfering isomers. researchgate.netnih.gov
In studies of complex chemical environments, such as interstellar ice analogs, PI-ReToF-MS has been pivotal in identifying and distinguishing between structural isomers like acetaldehyde (CH₃CHO) and its enol form, vinyl alcohol (H₂C=CHOH). uhmreactiondynamics.orgresearchgate.net The ability to differentiate these isomers is crucial, as they have the same mass-to-charge ratio (m/z).
Research Findings:
In laboratory experiments simulating interstellar conditions, researchers have utilized PI-ReToF-MS to analyze the products formed from the irradiation of ice mixtures containing isotopically labeled precursors. One study investigating irradiated methanol-acetaldehyde (CH₃OH-CH₃CHO) ices employed fully labeled ¹³C-acetaldehyde (¹³CH₃¹³CHO) to trace reaction pathways.
The PI-ReToF-MS analysis of irradiated CH₃OH-¹³CH₃¹³CHO ice mixtures revealed distinct ion signals corresponding to the isotopologues of interest. The temperature-programmed desorption (TPD) profiles, which show the intensity of a specific m/z signal as the ice sample is heated, are critical for identifying the sublimating molecules. researchgate.net
In one such experiment, the signal for the doubly ¹³C-labeled isotopologue of ketene (B1206846) (¹³C₂H₂O⁺) was detected at m/z = 44. researchgate.net This finding is significant as it helps to unravel the formation mechanisms of complex organic molecules. The detection of specific isotopologues confirms that the observed products are derived from the initial labeled reactants. Although signals for ¹³C-substituted acetaldehyde have been identified, in some cases, they were too weak for detailed deconvolution, highlighting the challenges of detecting trace species. uhmreactiondynamics.org
The table below illustrates the type of data that can be generated from PI-ReToF-MS experiments in studies involving isotopically labeled acetaldehyde. The data is representative of findings discussed in the literature. researchgate.net
| Ion Signal (m/z) | Detected Species | Precursor Ice Mixture | Photon Energy (eV) | Sublimation Peak Temp. (K) | Significance |
| 42 | C₂H₂O⁺ (Ketene) | CH₃OH-CH₃CHO | 9.70 | ~129 | Identification of ketene as a reaction product. |
| 44 | ¹³C₂H₂O⁺ | CH₃OH-¹³CH₃¹³CHO | 9.70 | ~129 | Confirms ketene formation from acetaldehyde backbone. |
| 44 | ¹³CCH₃O⁺ | CH₃OH-¹³CH₃¹³CHO | 9.20 | ~150-200 | Possible detection of other C2 isomers or fragments. |
This table is illustrative, based on findings and methodologies described in the cited literature. researchgate.net
Mass Isotopomer Distribution (MID) Analysis in this compound Metabolic Flux Studies
Mass Isotopomer Distribution (MID) analysis is a cornerstone of ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govphysiology.org The method involves introducing a ¹³C-labeled substrate, such as [¹³C]glucose, into a biological system. nih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. The resulting distribution of mass isotopomers—molecules that differ only in the number of isotopic substitutions (e.g., M+0, M+1, M+2, etc.)—is measured by mass spectrometry, typically GC-MS or LC-MS. nih.govoup.com
Acetaldehyde is a key intermediate in the metabolism of many organisms, notably in the production of ethanol and acetyl-CoA in yeast like Saccharomyces cerevisiae. frontiersin.org In ¹³C-MFA studies, while the direct MID analysis of intracellular acetaldehyde can be challenging due to its high reactivity and low concentration, the labeling patterns of its derivatives, particularly acetyl-CoA and the amino acids synthesized from it, provide a clear window into the metabolic fluxes through this node. frontiersin.orgoup.com
Research Findings:
In a typical ¹³C-MFA experiment, an organism is fed a mixture of labeled glucose, for example, 80% [1-¹³C]glucose and 20% [U-¹³C]glucose. nih.gov The glucose is metabolized through glycolysis to pyruvate (B1213749), which is then decarboxylated to form acetaldehyde. Acetaldehyde is subsequently converted to acetyl-CoA. The MID of metabolites derived from this acetyl-CoA pool, such as fatty acids and certain amino acids, is then measured.
By analyzing the MIDs of these downstream products, researchers can deduce the relative contributions of different pathways to the acetyl-CoA pool. For instance, the labeling pattern of alanine (B10760859) (synthesized from pyruvate) can be compared to that of leucine (B10760876) (synthesized from acetyl-CoA) to determine the flux through the pyruvate decarboxylase (PDC) and acetaldehyde dehydrogenase (ADH) pathway. frontiersin.org
The data obtained from such analyses are mass distribution vectors (MDVs), which list the fractional abundance of each mass isotopomer. nih.gov These experimentally determined MDVs are then compared against MDVs predicted by a computational model of the metabolic network. By minimizing the difference between the measured and predicted MDVs, a best-fit set of metabolic fluxes can be calculated. osti.gov
The following table provides a hypothetical example of how MID data for a key downstream metabolite, the amino acid Alanine, might look in a ¹³C-MFA study. This data allows for the inference of fluxes around the pyruvate and acetaldehyde metabolic nodes.
| Metabolite | Mass Isotopomer | Fractional Abundance (M+0) | Fractional Abundance (M+1) | Fractional Abundance (M+2) | Fractional Abundance (M+3) |
| Alanine | M+0 | 0.45 | 0.35 | 0.15 | 0.05 |
| Alanine (Simulated) | M+0 (Simulated) | 0.46 | 0.34 | 0.16 | 0.04 |
This table is a representative example to illustrate the concept of Mass Isotopomer Distribution (MID) data used in ¹³C-MFA. The values are hypothetical and serve to demonstrate the comparison between measured and simulated data.
This analytical approach has been instrumental in metabolic engineering efforts to optimize the production of acetyl-CoA-derived products. frontiersin.org By identifying metabolic bottlenecks or competing pathways, such as the diversion of carbon flux towards glycerol, researchers can devise strategies to re-route metabolism towards the desired product. frontiersin.org
Acetaldehyde 13c in Metabolic Flux Analysis Mfa
Theoretical and Computational Frameworks of ¹³C-MFA with Acetaldehyde-¹³C Tracers
The successful application of ¹³C-MFA relies on robust mathematical models that connect the measured isotopic data to the underlying metabolic fluxes. These frameworks are essential for both designing informative experiments and interpreting their results.
At the core of ¹³C-MFA is a stoichiometric model of cellular metabolism. sci-hub.seresearchgate.net This model is a mathematical representation of the metabolic network, comprising a comprehensive list of relevant biochemical reactions and metabolites. plos.orgosti.gov For each reaction, the stoichiometry defines the precise ratio of substrates converted to products. The model establishes a system of mass balances for each metabolite, which, under the assumption of a metabolic steady state (where intracellular metabolite concentrations are constant), constrains the possible values of the reaction fluxes. sci-hub.seresearchgate.net
However, stoichiometric constraints alone are often insufficient to determine all intracellular fluxes uniquely. This is where isotopic labeling models become crucial. nih.govfrontiersin.org By introducing a substrate like Acetaldehyde-¹³C, the flow of labeled carbon atoms through the network can be traced. An isotopic labeling model is built upon the stoichiometric framework and includes detailed information on the atom-to-atom transitions for each reaction. osti.gov This allows for the prediction of the mass isotopomer distributions (MIDs) of metabolites for a given set of fluxes. nih.gov By fitting the model-predicted MIDs to the experimentally measured MIDs, a best-fit set of metabolic fluxes can be determined through a least-squares minimization process. sci-hub.seosti.gov
Modeling the full isotopomer distribution for every metabolite in a complex network can lead to an intractably large number of equations. nih.govresearchgate.net The Elementary Metabolite Units (EMU) framework was developed to significantly reduce the computational complexity of ¹³C-MFA without any loss of information. nih.govfrontiersin.org An EMU is defined as a subset of atoms from a metabolite. nih.gov The EMU framework works by identifying the minimum number of EMUs required to simulate the measured isotopomer data, effectively decomposing the full isotopomer network into a much smaller and more manageable system of equations. nih.govnih.gov This approach has been shown to reduce the number of system variables by an order of magnitude or more compared to traditional isotopomer or cumomer methods, making it highly efficient, especially for complex networks or experiments using multiple tracers. researchgate.net
The EMU framework is a core component of several major software packages designed for ¹³C-MFA. frontiersin.org INCA (Isotopomer Network Compartmental Analysis) is a powerful and widely used MATLAB-based software platform that implements the EMU framework. nih.govvanderbilt.edu INCA provides a comprehensive environment for performing both steady-state and isotopically non-stationary MFA. nih.govreadthedocs.io It automates the generation of balance equations and their computational solution for networks of arbitrary complexity. nih.gov Users can specify the reaction network, tracer information (such as the labeling pattern of Acetaldehyde-¹³C), and experimental measurement data. readthedocs.iogithub.com INCA then estimates the optimal flux distribution, performs statistical analyses to evaluate the goodness-of-fit, and calculates confidence intervals for the estimated fluxes. github.com Tools like INCAWrapper have further enhanced usability by allowing researchers to run and process INCA analyses entirely within a Python environment. oup.com
Experimental Design for ¹³C-MFA Using Acetaldehyde-¹³C as a Substrate
A successful ¹³C-MFA study depends on a carefully planned experimental design to ensure that the collected data are informative and can be used to resolve fluxes with high precision. researchgate.netsci-hub.se
The selection of the ¹³C-labeled substrate is a critical step in experimental design. nih.govrsc.org The choice of tracer determines which fluxes can be observed and the sensitivity of the measurements to changes in those fluxes. nih.gov When studying pathways involving acetaldehyde (B116499), such as ethanol (B145695) assimilation, using a ¹³C-labeled precursor is essential. For instance, in a study of Saccharomyces cerevisiae metabolism on ethanol, computer simulations were used to optimize the experimental design. nih.gov The analysis showed that using 100% [2-¹³C]ethanol, which is converted intracellularly to [2-¹³C]acetaldehyde, was the optimal tracer for precisely measuring fluxes through the TCA cycle and pentose (B10789219) phosphate (B84403) pathway. nih.gov This is because the second carbon of ethanol contributes to the formation of various intermediates with distinct labeling patterns, thereby increasing the sensitivity and resolving power of the flux analysis. nih.gov The general principle is to choose a tracer that generates the most informative labeling patterns for the pathways of interest. vanderbilt.edu
Proper cell culture conditions are also vital for ¹³C-MFA. rsc.org Experiments are typically conducted under conditions of metabolic and isotopic steady state. nih.govsci-hub.se Metabolic steady state implies that fluxes and metabolite concentrations are constant over time. sci-hub.se To achieve this, cells are often grown in continuous chemostat cultures or in batch cultures during the exponential growth phase where physiological parameters are stable. nih.gov After the culture reaches a metabolic steady state, the unlabeled medium is replaced with a medium containing the ¹³C-labeled substrate (e.g., a precursor to Acetaldehyde-¹³C). rsc.org The system is then allowed to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, before samples are harvested for analysis. sci-hub.sersc.org
To accurately measure the in vivo isotopic labeling patterns, cellular metabolism must be instantaneously stopped at the time of sampling. researchgate.net This process, known as quenching, is crucial because metabolic reactions can continue for seconds to minutes after removal from the culture environment, which would alter the metabolite levels and labeling states. vanderbilt.edu A common and effective quenching method involves rapidly mixing the cell culture with cold methanol (B129727) (e.g., -40 °C to -80 °C). researchgate.net For suspension cultures, this is often combined with rapid filtration to separate the cells from the labeled medium before quenching. wikipedia.orgresearchgate.net
Following quenching, intracellular metabolites must be extracted from the cells for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netvanderbilt.edu The extraction protocol should be efficient and non-destructive to ensure a representative sample of all metabolites is recovered. A modified Folch extraction method, often using solvents like cold or boiling ethanol, is widely used. researchgate.netvanderbilt.edu The choice of solvent and procedure is optimized to maximize the recovery of the target metabolites while minimizing their degradation. The extracted samples are then prepared for analysis to determine their mass isotopomer distributions, which serve as the input data for the computational flux analysis. nih.gov
Applications of Acetaldehyde-¹³C in Metabolic Flux Analysis
Using ¹³C-labeled acetaldehyde or its direct precursors as tracers in MFA has enabled detailed investigation of specific metabolic phenotypes. This approach has been particularly valuable in metabolic engineering to understand and optimize microbial production processes. nih.govfrontiersin.org
A key application is the elucidation of metabolic rewiring in microorganisms engineered to produce valuable chemicals. For example, ¹³C-MFA was employed to study the central carbon metabolism of an S-adenosyl-l-methionine (SAM) overproducing strain of Saccharomyces cerevisiae when grown on ethanol as the sole carbon source. nih.gov In this study, [2-¹³C]ethanol was used as the tracer, which is oxidized to [2-¹³C]acetaldehyde and then converted to [1,2-¹³C]acetyl-CoA, a key precursor for the TCA cycle.
The results revealed a dramatic shift in metabolic flux distribution compared to cells grown on the more common substrate, glucose. The flux through the TCA cycle was significantly higher in ethanol-grown cells, which is necessary for generating biosynthetic precursors and energy from a C2 substrate. The analysis also quantified the fluxes through the pentose phosphate pathway and the glyoxylate (B1226380) shunt, providing a comprehensive map of cellular metabolism under these conditions. This detailed flux map helped to identify that excess ATP regeneration through enhanced oxidative phosphorylation was a key mechanism contributing to SAM overproduction when using ethanol. nih.gov
| Metabolic Pathway/Reaction | Relative Flux (Ethanol Culture) | Relative Flux (Glucose Culture) | Metabolic Role |
|---|---|---|---|
| TCA Cycle (Citrate synthase) | High | Moderate | Energy production and biosynthesis |
| Pentose Phosphate Pathway (G6P dehydrogenase) | Moderate | High | NADPH and precursor synthesis |
| Glyoxylate Shunt (Isocitrate lyase) | Active | Inactive | Anaplerosis from C2 compounds |
| Glycolysis (Phosphofructokinase) | Inactive | Active | Glucose catabolism |
| Oxidative Phosphorylation | Very High | Moderate | ATP generation |
This application demonstrates the power of using a tracer like Acetaldehyde-¹³C (via its precursor) to obtain high-resolution flux maps that can guide metabolic engineering strategies. By quantifying the response of the metabolic network to changes in carbon source, researchers can identify bottlenecks and uncover mechanisms for enhancing the production of target compounds.
Elucidation of Central Carbon Metabolism Pathways in Microorganisms
¹³C-MFA has been instrumental in deciphering the complex network of reactions that form the central carbon metabolism in various microorganisms. nih.govresearchgate.net This approach allows researchers to quantify the flow of carbon through key pathways, providing insights into how these organisms generate energy and building blocks for growth. nih.govosti.gov
Glycolysis and Pyruvate (B1213749) Metabolism Fluxes
Glycolysis is the primary pathway for glucose breakdown, leading to the formation of pyruvate. ¹³C-MFA, often using [1-¹³C]glucose, can precisely determine the flux through glycolysis. researchgate.net The labeling pattern in pyruvate and its downstream metabolites reveals the relative contributions of glycolysis and other pathways to its formation. researchgate.net
Pentose Phosphate Pathway and Tricarboxylic Acid (TCA) Cycle Fluxes
The pentose phosphate pathway (PPP) runs parallel to glycolysis and is a major source of NADPH, essential for biosynthetic reactions, and precursor metabolites for nucleotide synthesis. oup.com The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from pyruvate. oup.com
¹³C-MFA can distinguish between the carbon flow through glycolysis and the PPP. researchgate.net The loss of the ¹³C label from specific positions in metabolites derived from [1-¹³C]glucose is indicative of PPP activity. researchgate.net The labeling patterns of TCA cycle intermediates, which can be derived from ¹³C-labeled acetyl-CoA (originating from pyruvate and subsequently acetaldehyde in some pathways), allow for the quantification of TCA cycle flux. researchgate.net This provides insights into the respiratory activity of the microorganism and its ability to generate ATP. oup.com In some yeasts, a high flux through the TCA cycle is inversely correlated with ethanol production, highlighting the trade-off between respiration and fermentation. oup.com
**Table 1: Representative Fluxes in Central Carbon Metabolism of *Saccharomyces cerevisiae***
| Metabolic Pathway | Relative Flux (%) | Condition |
|---|---|---|
| Glycolysis | 100 | High Glucose |
| Pentose Phosphate Pathway | 15-20 | High Glucose |
| Pyruvate to Acetaldehyde | ~80 | Fermentative |
| TCA Cycle | 5-10 | Fermentative |
| TCA Cycle | >50 | Respiratory |
Metabolic Engineering and Optimization of Biochemical Production
Metabolic engineering aims to rationally modify the metabolism of microorganisms to enhance the production of desired chemicals. researchgate.net ¹³C-MFA is a cornerstone of this field, as it provides a quantitative understanding of the metabolic network, enabling the identification of bottlenecks and the design of effective engineering strategies. nih.govresearchgate.net
By quantifying the fluxes through various pathways, ¹³C-MFA can pinpoint reactions that limit the production of a target compound. For example, if the goal is to produce a chemical derived from acetyl-CoA, ¹³C-MFA can reveal if the flux towards acetyl-CoA from pyruvate (potentially via acetaldehyde) is a limiting step. nih.gov This information can then guide genetic modifications, such as the overexpression of enzymes like pyruvate decarboxylase to increase the flux towards acetaldehyde and subsequently to other products. nih.govresearchgate.net
In Vivo Metabolic Flux Studies in Mammalian Systems
The application of ¹³C-MFA extends to understanding the complex metabolism of mammalian systems, including humans. nih.govresearchgate.net By infusing ¹³C-labeled substrates, researchers can trace metabolic pathways in vivo and ex vivo, providing insights into both normal physiology and disease states. diva-portal.org
Hepatic Metabolism and Inter-organ Carbon Fluxes
The liver is the central metabolic organ in mammals, playing a key role in glucose homeostasis, lipid metabolism, and amino acid processing. diva-portal.org ¹³C-MFA has been applied to study hepatic metabolism, often using ex vivo cultured liver slices or in vivo infusion of labeled substrates. diva-portal.org These studies have provided quantitative data on key liver functions, such as gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and the urea (B33335) cycle. diva-portal.org
Acetaldehyde is a toxic metabolite of ethanol, and its metabolism in the liver is of significant interest. While not a central intermediate in the same way as in yeast, understanding the fluxes related to its formation and detoxification is crucial in the context of alcohol consumption. nih.gov Furthermore, ¹³C-MFA can elucidate the intricate network of inter-organ carbon exchange. For example, lactate (B86563) produced in muscle during exercise can be transported to the liver and converted back to glucose (the Cori cycle), a process that can be quantified using ¹³C tracers. mdpi.com Similarly, the glucose-alanine cycle, involving the transfer of nitrogen from muscle to the liver, can be dissected using isotopic labeling. mdpi.com
Tumor Metabolism and Nutrient Utilization
Cancer cells exhibit altered metabolism, characterized by increased glucose uptake and fermentation to lactate even in the presence of oxygen, a phenomenon known as the Warburg effect. aacrjournals.org ¹³C-MFA has become an invaluable tool for studying the metabolic reprogramming that occurs in tumors. pnas.org
By tracing the fate of ¹³C-labeled nutrients like glucose and glutamine, researchers can map the metabolic pathways that are upregulated in cancer cells to support their rapid proliferation. creative-proteomics.commdpi.com For instance, ¹³C-MFA can quantify the flux of glucose to lactate versus its oxidation in the TCA cycle, providing a measure of the Warburg effect. mdpi.com
While acetaldehyde is not a primary metabolite in most cancer cells, the metabolic pathways that intersect with its formation in other organisms are highly relevant. For example, the flux through pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA, is often downregulated in cancer, shunting pyruvate towards lactate. mdpi.com Understanding these flux dynamics is critical for identifying metabolic vulnerabilities of cancer cells that could be targeted for therapy. ¹³C-MFA can reveal how different nutrient environments within the tumor microenvironment affect these metabolic fluxes and the utilization of alternative fuels. mdpi.comnih.gov
Information on the Use of Acetaldehyde-13C in Metabolic Flux Analysis of Microbiota-Host Interplay is Not Available in Current Scientific Literature
A thorough and comprehensive search of scientific literature has revealed no studies that utilize this compound as a tracer molecule for metabolic flux analysis (MFA) to investigate the metabolic interplay between the gut microbiota and its host.
While the role of acetaldehyde as a key intermediate in microbial and host metabolism, particularly in the context of alcohol consumption, is well-documented, its isotopically labeled form, this compound, does not appear to have been used as a primary tool in this specific area of research.
Current research in the field of microbiota-host metabolic interactions predominantly employs other 13C-labeled substrates to trace carbon flow. These include:
[1-13C] ethanol: Used to track the metabolism of ethanol by both the host and the gut microbiota, and to understand its contribution to the host's fatty acid and acetate (B1210297) pools. nih.govescholarship.org
13C-labeled dietary fibers (e.g., inulin): Utilized to follow the fermentation of complex carbohydrates by the microbiota into short-chain fatty acids (SCFAs) and to trace the subsequent absorption and utilization of these SCFAs by the host. nih.govbiorxiv.org
13C-labeled glucose: Employed to profile the metabolic products of carbohydrate fermentation by the gut microbiota. researchgate.net
13C-labeled acetate: Administered to study its absorption and metabolic fate within the host, including its role in central homeostatic mechanisms. researchgate.net
These studies provide significant insights into the intricate metabolic connections between the gut microbiome and the host. They demonstrate how microbial metabolites influence host physiology, and how the host's metabolism, in turn, can affect the microbial environment. nih.govnih.govcambridge.org However, the specific use of this compound to directly trace the metabolic fate of acetaldehyde in this complex system has not been reported in the reviewed literature.
Therefore, it is not possible to provide an article focusing solely on the chemical compound "this compound" in the context of microbiota-host metabolic interplay as there is no available scientific data on this specific subject.
Acetaldehyde 13c in Ethanol Metabolism Research
Tracing Ethanol-Derived Carbon Through Metabolic Pathways Using Acetaldehyde-13C
Isotopically labeled ethanol (B145695) ([¹³C]-ethanol) is readily metabolized by alcohol dehydrogenase to produce Acetaldehyde-¹³C. nih.gov This labeled intermediate is central to tracking the distribution and incorporation of ethanol-derived carbon into various endogenous molecules. nih.govnih.gov This technique, known as ¹³C metabolic flux analysis, provides a quantitative method for understanding the activity of metabolic pathways in vivo. nih.gov
The primary fate of Acetaldehyde-¹³C is its rapid oxidation to Acetate-¹³C, a reaction predominantly catalyzed by the enzyme aldehyde dehydrogenase (ALDH). nih.gov This conversion is a crucial detoxification step. researchgate.net Once formed, Acetate-¹³C can exit the liver, enter the bloodstream, and be taken up by other tissues, including the brain, for use as an energy source. nih.govnih.gov
In these tissues, Acetate-¹³C is converted to Acetyl-CoA-¹³C. nih.gov This molecule then enters the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism for energy production. nih.gov The ¹³C label can be tracked as it is incorporated into TCA cycle intermediates. For example, studies using [2-¹³C]ethanol have demonstrated the labeling of α-ketoglutarate, a key intermediate in the cycle, confirming the entry and oxidation of ethanol-derived carbon. nih.gov This process allows for the direct measurement of the contribution of ethanol to cellular energy metabolism. northwestern.eduresearchgate.net
The ¹³C label from Acetaldehyde-¹³C, via Acetate-¹³C and the TCA cycle, is incorporated into a variety of essential biomolecules, including several key neurotransmitters. nih.gov The TCA cycle intermediate α-ketoglutarate is a direct precursor for the synthesis of glutamate (B1630785). nih.gov Through subsequent enzymatic reactions, the label can be further transferred to glutamine and γ-aminobutyric acid (GABA). nih.govnih.gov Another TCA cycle intermediate, oxaloacetate, is a precursor for aspartate.
Magnetic Resonance Spectroscopy (MRS) studies following the administration of ¹³C-labeled ethanol have successfully detected the incorporation of the ¹³C label into brain glutamate, glutamine, and GABA. nih.govnih.gov This provides definitive evidence that carbon atoms from ethanol are utilized in the synthesis of these neurotransmitters. nih.gov This tracing methodology is invaluable for understanding how alcohol consumption can alter neurotransmitter pools and, consequently, brain function. nih.gov
| Labeled Biomolecule | Precursor from TCA Cycle | Primary Function | Supporting Evidence |
|---|---|---|---|
| Glutamate | α-Ketoglutarate | Excitatory Neurotransmitter | Detected by 13C MRS in the brain following [13C]-ethanol administration. nih.govnih.gov |
| Glutamine | Glutamate | Neurotransmitter precursor, Nitrogen transport | Labeling observed in brain tissue, indicating synthesis from ethanol-derived carbon. nih.govnih.gov |
| GABA (γ-Aminobutyric acid) | Glutamate | Inhibitory Neurotransmitter | 13C incorporation demonstrates the use of ethanol's carbon skeleton in GABA synthesis. nih.gov |
| Aspartate | Oxaloacetate | Excitatory Neurotransmitter, Amino acid | TCA cycle linkage allows the 13C label to be incorporated into aspartate. |
Investigation of Acetaldehyde (B116499) Metabolism in Specific Tissues and Organs
The metabolism of Acetaldehyde-¹³C is not uniform throughout the body. The enzymatic machinery responsible for its clearance varies significantly between different tissues and organs, leading to distinct metabolic fates and potential for localized effects.
The liver is the primary site of ethanol metabolism, where the bulk of ingested ethanol is converted to acetaldehyde. nih.gov The subsequent oxidation of Acetaldehyde-¹³C to Acetate-¹³C is carried out by a family of enzymes called aldehyde dehydrogenases (ALDHs). nih.govresearchgate.net In the liver, the mitochondrial enzyme ALDH2 is the most important isoform, possessing a high affinity for acetaldehyde and being responsible for oxidizing most of it. nih.govacs.orgxiahepublishing.com Cytosolic ALDHs, such as ALDH1A1, also contribute to acetaldehyde oxidation. researchgate.netacs.org
Extra-hepatic tissues also express ALDH enzymes and can metabolize acetaldehyde. xiahepublishing.com For instance, the gastrointestinal tract has significant ALDH activity, which can metabolize acetaldehyde produced locally from ethanol. biorxiv.org The presence of ALDH in various tissues is a protective mechanism to prevent the systemic buildup of toxic acetaldehyde. xiahepublishing.com The specific ALDH isozymes present in different tissues can influence the local rate of Acetaldehyde-¹³C clearance. acs.org
| Enzyme | Cellular Location | Primary Tissue Location | Role in this compound Metabolism |
|---|---|---|---|
| ALDH2 | Mitochondria | Liver (high), Brain, Kidney, Stomach | Primary enzyme for oxidizing most of the acetaldehyde produced from ethanol metabolism due to its high affinity. nih.govacs.orgxiahepublishing.com |
| ALDH1A1 | Cytosol | Liver, Brain, Kidney, Lung | Contributes to acetaldehyde oxidation, particularly in the cytosol. researchgate.netacs.org |
| ALDH1B1 | Mitochondria | Liver, Stomach | Participates in acetaldehyde metabolism, with a notable role in the stomach. researchgate.net |
While the liver is the main site of ethanol metabolism, the brain can also metabolize ethanol. nih.gov However, the primary enzyme for this conversion in the brain is not alcohol dehydrogenase, but catalase. nih.govresearchgate.net Therefore, when ¹³C-ethanol crosses the blood-brain barrier, it can be locally converted to Acetaldehyde-¹³C by catalase within brain cells. nih.govnih.gov
This brain-derived Acetaldehyde-¹³C is then oxidized to Acetate-¹³C by cerebral ALDH enzymes, primarily ALDH2. frontiersin.org The resulting Acetate-¹³C, along with Acetate-¹³C taken up from the circulation, can be activated to Acetyl-CoA-¹³C and enter the brain's TCA cycle. nih.gov This leads to the labeling of neurotransmitters like glutamate and GABA, as previously described. nih.gov The ability to trace Acetaldehyde-¹³C metabolism within the brain is crucial for linking ethanol consumption directly to changes in neurochemistry and brain energy metabolism. nih.govnih.gov
Pharmacological Interventions and Genetic Polymorphisms in this compound Metabolic Studies
The rate of Acetaldehyde-¹³C metabolism can be significantly altered by both pharmacological agents and genetic variations in metabolic enzymes. nih.govresearchgate.net These factors are utilized in research to modulate acetaldehyde levels and study its downstream consequences.
Pharmacological interventions often involve the use of ALDH inhibitors, such as disulfiram (B1670777). nih.govwikipedia.org These drugs block the conversion of acetaldehyde to acetate (B1210297), leading to a rapid accumulation of acetaldehyde in the blood and tissues after ethanol consumption. nih.gov In studies using Acetaldehyde-¹³C, ALDH inhibitors cause a significant increase in the concentration of the labeled tracer, allowing researchers to investigate the physiological and behavioral effects of high acetaldehyde levels. nih.gov
Genetic polymorphisms in the genes encoding ALDH enzymes are a major determinant of individual differences in ethanol metabolism. researchgate.netnih.gov The most studied polymorphism is in the ALDH2 gene, common in East Asian populations, which results in a nearly inactive enzyme. mdpi.commdpi.com Individuals with this ALDH2*2 variant are unable to efficiently metabolize acetaldehyde. mdpi.com When they consume ethanol, they experience a significant accumulation of Acetaldehyde-¹³C, leading to adverse reactions. mdpi.com Studying individuals with these polymorphisms provides a natural model to understand the consequences of impaired Acetaldehyde-¹³C clearance. nih.govnih.gov
| Factor | Example | Mechanism of Action | Effect on this compound Levels |
|---|---|---|---|
| Pharmacological Intervention | Disulfiram | Inhibition of Aldehyde Dehydrogenase (ALDH) activity. nih.govwikipedia.org | Significant increase/accumulation. nih.gov |
| Genetic Polymorphism | ALDH22 allele | Produces a largely inactive ALDH2 enzyme, impairing metabolic capacity. mdpi.com | Significant increase/accumulation after ethanol consumption. mdpi.com |
| Genetic Polymorphism | ADH1B2 allele | Encodes a more active Alcohol Dehydrogenase (ADH), leading to faster production of acetaldehyde from ethanol. researchgate.net | Potential for a more rapid initial increase. nih.gov |
Impact of Enzyme Inhibitors (e.g., Disulfiram, Fomepizole) on this compound Levels
The metabolism of ethanol is a two-step process primarily mediated by the enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). Inhibitors of these enzymes can significantly alter the concentration of acetaldehyde, and by extension, this compound, in the body.
Disulfiram: This drug is an irreversible inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde to acetate. nih.govyoutube.comwjpls.orgnih.gov By blocking this crucial step, disulfiram leads to a significant accumulation of acetaldehyde in the blood following ethanol consumption. nih.govyoutube.comwjpls.org This buildup is responsible for the unpleasant physiological effects known as the disulfiram-ethanol reaction, which serves as a deterrent for alcohol consumption. nih.govyoutube.com Studies have shown that disulfiram can cause a 5- to 10-fold increase in acetaldehyde concentrations. nih.gov
Interactive Data Table: Effect of Disulfiram on Acetaldehyde Levels
| Treatment Group | Baseline Acetaldehyde (µM) | Acetaldehyde after Disulfiram (µM) | Fold Increase |
| Non-cirrhotic Alcoholics (Plasma) | 2.07 | 3.18 | ~1.5 |
| Non-cirrhotic Alcoholics (RBC) | 2.98 | 4.14 | ~1.4 |
| Cirrhotic Alcoholics (Plasma) | - | - | - |
| Cirrhotic Alcoholics (RBC) | 3.60 | 4.63 | ~1.3 |
Fomepizole: In contrast to disulfiram, fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH). lhsc.on.canih.govemcrit.orgutah.edu ADH is the enzyme that catalyzes the initial step of ethanol metabolism, the conversion of ethanol to acetaldehyde. lhsc.on.cabiorxiv.org By inhibiting ADH, fomepizole effectively reduces the production of acetaldehyde from ethanol. biorxiv.orgnih.gov This mechanism makes fomepizole a critical treatment for methanol (B129727) and ethylene (B1197577) glycol poisoning, as it prevents their conversion to toxic metabolites. nih.govemcrit.orgutah.edu In the context of ethanol metabolism, the administration of fomepizole would be expected to lead to a decrease in the levels of this compound formed from ingested 13C-labeled ethanol. Research in mice has indicated that an ADH1 inhibitor like fomepizole can slightly decrease peripheral acetaldehyde levels. biorxiv.org
Role of ALDH2 Polymorphisms in this compound Accumulation
Genetic variations, or polymorphisms, in the gene encoding for aldehyde dehydrogenase 2 (ALDH2) play a crucial role in determining an individual's ability to metabolize acetaldehyde. The most well-studied polymorphism is the ALDH2*2 allele, which is common in individuals of East Asian descent. rupahealth.comnih.govtaylorandfrancis.com
Individuals with the ALDH2*2 variant have a significantly reduced ALDH2 enzyme activity. rupahealth.comescholarship.org This impairment in acetaldehyde metabolism leads to its accumulation in the blood and tissues after consuming alcohol. escholarship.orgnih.gov This accumulation is responsible for the characteristic alcohol flush reaction, which can include facial flushing, nausea, and tachycardia. nih.govnih.gov
Research has quantified the extent of this accumulation. For instance, individuals heterozygous for the ALDH21/2 genotype have been shown to experience a nine-fold higher peak in breath acetaldehyde levels compared to those with the homozygous ALDH21/1 genotype. medrxiv.org The total exposure to acetaldehyde, as measured by the area under the curve, was found to be seven times greater in these individuals. medrxiv.org Other studies have identified additional ALDH2 variants, such as rs747096195 (R101G) and rs190764869 (R114W), that also result in increased acetaldehyde levels, with a reported two-fold increase compared to wild-type carriers. researchgate.net In contrast, the common rs671 (E504K) variant can lead to a six-fold increase in acetaldehyde levels. researchgate.net
Interactive Data Table: Impact of ALDH2 Genotype on Acetaldehyde Accumulation
| ALDH2 Genotype | Peak Acetaldehyde Level (vs. Wild Type) | Fold Increase |
| ALDH21/2 (Breath) | 2.1 ± 0.4 ppm vs. 0.2 ± 0.3 ppm | 9-fold |
| rs747096195 (R101G) | - | 2-fold |
| rs190764869 (R114W) | - | 2-fold |
| rs671 (E504K) | - | 6-fold |
| ALDH22/2 (Blood) | 1.6-3.3 fold higher than ALDH21/2 | - |
Acetaldehyde 13c in Environmental and Astrophysical Research
Investigating Acetaldehyde-13C Emission Pathways in Biotic Systems
Plants are a significant source of atmospheric acetaldehyde (B116499), releasing the compound in response to various physiological and environmental cues. The use of 13C as a label is instrumental in elucidating the specific biochemical routes of its production within plant tissues.
Plant this compound Production under Stress Conditions (e.g., Anoxia, Mechanical Wounding)
Plants produce and emit acetaldehyde in response to a variety of abiotic and biotic stresses, including oxygen deprivation (anoxia) and physical injury. researchgate.netoup.com The metabolic origins of this stress-induced acetaldehyde can be investigated by analyzing its stable carbon isotope (¹³C) composition.
Under anoxic conditions, such as those caused by flooding of the roots, plants may shift to ethanolic fermentation, which produces acetaldehyde. researchgate.netmdpi.com Studies on C3 plants have shown that acetaldehyde produced during anoxia has a carbon isotopic composition similar to the plant's bulk biomass. researchgate.netresearchgate.net This suggests that the acetaldehyde is derived directly from the primary carbon pool via the fermentation pathway. nih.gov A post-anoxic burst of acetaldehyde emission is often observed when oxygen is reintroduced, believed to result from the rapid oxidation of accumulated ethanol (B145695). nih.govoup.com
In contrast, mechanical wounding triggers a rapid burst of acetaldehyde emission that is significantly more depleted in ¹³C, by about 5 to 12 per mille (‰), compared to acetaldehyde from anoxic conditions. researchgate.netresearchgate.net This isotopic depletion points to a different metabolic source. Research suggests this ¹³C-depleted acetaldehyde is produced from the peroxidation of fatty acids released from damaged cell membranes. researchgate.netresearchgate.netresearchgate.net
Table 1: Isotopic Signature of Acetaldehyde Emitted from C3 Plants Under Different Stress Conditions
| Stress Condition | Primary Metabolic Pathway | δ¹³C Signature of Emitted Acetaldehyde (Relative to Bulk Biomass) | Reference |
|---|---|---|---|
| Anoxia (e.g., root flooding) | Ethanolic Fermentation | Similar to bulk biomass | researchgate.netresearchgate.net |
| Mechanical Wounding | Fatty Acid Peroxidation | Depleted in ¹³C by 5-12‰ | researchgate.netresearchgate.net |
Kinetic Isotope Effects in Pyruvate (B1213749) Decarboxylation and Fatty Acid Peroxidation
The distinct ¹³C signatures of acetaldehyde produced under different stress conditions are a direct result of kinetic isotope effects (KIEs) in the underlying biochemical reactions. A KIE occurs when a reaction proceeds more slowly for a molecule containing a heavier isotope (like ¹³C) compared to one with a lighter isotope (¹²C). wikipedia.org
Two primary pathways are considered for acetaldehyde synthesis:
Pyruvate Decarboxylation: In ethanolic fermentation, the enzyme pyruvate decarboxylase (PDC) removes a carboxyl group from pyruvate to form acetaldehyde. This process has a relatively small KIE.
Fatty Acid Metabolism: The synthesis of fatty acids begins with the formation of acetyl-CoA from pyruvate, a reaction catalyzed by the pyruvate dehydrogenase (PDH) complex. This decarboxylation step has a large KIE, causing the resulting acetyl-CoA and the fatty acids synthesized from it to be depleted in ¹³C relative to the initial pyruvate pool. researchgate.netresearchgate.netresearchgate.net When these ¹³C-depleted fatty acids are broken down via peroxidation upon wounding, they release acetaldehyde that carries the same ¹³C-depleted signature. researchgate.netresearchgate.net
The significant difference in ¹³C depletion between these pathways allows scientists to use isotopic analysis to determine the dominant source of acetaldehyde emission. researchgate.net The ¹³C depletion in acetaldehyde from wounded leaves strongly supports the hypothesis that it originates from fatty acid peroxidation, initiated by the accumulation of reactive oxygen species (ROS) that occurs with tissue damage. researchgate.netresearchgate.net
Table 2: Kinetic Isotope Effects and Resulting Acetaldehyde Isotopic Signatures
| Formation Pathway | Key Enzyme/Process | Kinetic Isotope Effect (KIE) | Resulting Acetaldehyde δ¹³C | Reference |
|---|---|---|---|---|
| Ethanolic Fermentation | Pyruvate Decarboxylase (PDC) | Small | Similar to source pyruvate/biomass | researchgate.netresearchgate.net |
| Fatty Acid Peroxidation | Pyruvate Dehydrogenase (PDH) in precursor synthesis | Large | Depleted in ¹³C | researchgate.netresearchgate.net |
Tracing Carbon Translocation Dynamics in Plants Using 13C-Labeled Precursors
To definitively trace the flow of carbon into acetaldehyde and other volatile organic compounds (VOCs), researchers employ labeling studies using ¹³C-enriched precursors. By supplying a plant with a substrate like ¹³CO₂ or ¹³C-glucose, scientists can follow the ¹³C label as it is assimilated, transported, and incorporated into various metabolites. nih.govplos.org
Studies using ¹³C-labeled pyruvate have demonstrated that plants can rapidly incorporate this carbon into emitted acetaldehyde, confirming de novo synthesis under stress. frontiersin.org For instance, heat-stressed plants show a very strong incorporation of the ¹³C label from ¹³C₂-pyruvate into acetaldehyde, an effect not seen in control plants. frontiersin.org This indicates that stress can fundamentally alter carbon allocation, diverting it towards the production of volatile compounds. frontiersin.orguni-freiburg.de
Labeling experiments have revealed that:
Following fumigation with ¹³CO₂, about 60% of the acetaldehyde released during light-dark transitions was found to be ¹³C-labeled, indicating it was synthesized from recently assimilated carbon. nih.govresearchgate.net
In poplar saplings, a post-illumination burst of acetaldehyde showed a significant incorporation of ¹³C (27±7%) immediately after labeling, highlighting rapid metabolic processing. nih.govplos.org
The translocation of carbon from photosynthesis in leaves to the roots can be traced by the appearance of ¹³C in root-respired CO₂ in as little as one hour. nih.govplos.org This rapid transport makes labeled carbon available for metabolic processes, including stress-induced acetaldehyde synthesis, throughout the plant.
These tracing techniques provide quantitative insights into the speed of carbon translocation and the partitioning of carbon between primary metabolism (like respiration) and secondary metabolism (like VOC emission) under different conditions. plos.orgfrontiersin.org
Atmospheric this compound Studies
In the atmosphere, the isotopic composition of acetaldehyde provides clues to its origins and fate. Analyzing the δ¹³C values of atmospheric acetaldehyde helps differentiate between its numerous sources and understand the chemical and physical processes it undergoes.
Sources and Cycling of Atmospheric this compound
Atmospheric acetaldehyde has multiple sources, both natural and anthropogenic. who.intinchem.orgd-nb.info Isotopic analysis is a powerful tool for apportioning these sources. Major sources include:
Biogenic emissions: Plants are a major global source, releasing acetaldehyde from processes like ethanolic fermentation and in response to stress. d-nb.inforesearchgate.net The isotopic signature of these emissions can vary based on the plant type (C3 vs. C4) and the specific emission pathway. researchgate.netcopernicus.org
Oceanic emissions: The ocean is also a significant source of atmospheric acetaldehyde. copernicus.orgnih.govawi.de
Biomass burning: Fires release large quantities of acetaldehyde with isotopic signatures that reflect the ¹³C content of the burned C3 and C4 plants. d-nb.infocopernicus.org
Anthropogenic emissions: Direct emissions come from industrial processes and the combustion of fossil fuels and biofuels. inchem.orgd-nb.info
Photochemical production: Acetaldehyde is a key intermediate in the atmospheric oxidation of a wide range of hydrocarbons, such as ethane (B1197151) and propane. d-nb.infonih.gov This secondary formation is a major component of the global acetaldehyde budget. copernicus.org
Once in the atmosphere, acetaldehyde is removed through photolysis (breakdown by sunlight) and oxidation by radicals like the hydroxyl radical (OH). copernicus.org The relatively short atmospheric lifetime of acetaldehyde means its concentration and isotopic composition can vary significantly depending on proximity to sources. d-nb.info Studies have found that there may be a missing, unexplained source of acetaldehyde in the remote free troposphere. nih.gov
Environmental Monitoring and Isotope Fractionation of this compound
Monitoring the concentration and isotopic composition of atmospheric acetaldehyde is crucial for understanding atmospheric chemistry. nih.govca.govcanada.ca Analytical methods have been developed to capture gaseous acetaldehyde and measure its δ¹³C value with high precision using techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). nih.gov
Measurements have shown distinct δ¹³C values for acetaldehyde in different environments. For example, one study recorded a δ¹³C value of -34.00‰ at an urban site versus -31.00‰ at a forest site, demonstrating the potential to use isotopes to distinguish between anthropogenic and biogenic sources. nih.gov Ambient concentrations of acetaldehyde are typically low, averaging around 5 µg/m³ in outdoor air, but can be higher in polluted urban areas or indoor environments. who.intinchem.orgresearchgate.net
Isotope fractionation also occurs during atmospheric processes. For instance, the uptake of acetaldehyde by plants through their stomata is a diffusion-limited process that discriminates against the heavier ¹³C isotope. d-nb.info Experiments have measured a kinetic isotope effect of 5.1±0.3‰ for acetaldehyde uptake by poplar branches, which is consistent with fractionation caused by diffusion. researchgate.netd-nb.info This fractionation must be accounted for when using isotopic data to model the exchange of acetaldehyde between plant canopies and the atmosphere. researchgate.netd-nb.info
Table 3: Example δ¹³C Values of Atmospheric Acetaldehyde
| Environment | Typical δ¹³C Value (‰) | Primary Inferred Source Type | Reference |
|---|---|---|---|
| Urban Site | -34.00 | Anthropogenic / Photochemical | nih.gov |
| Forest Site | -31.00 | Biogenic / Photochemical | nih.gov |
| Roadside Air (Range) | -35.35 to -32.01 | Vehicular Emissions / Photochemical | researchgate.net |
Compound Names
| Compound Name |
|---|
| Acetaldehyde |
| This compound |
| Acetate (B1210297) |
| Acetyl-CoA |
| Carbon Dioxide |
| Carbon Dioxide-13C (¹³CO₂) |
| Ethanol |
| Ethane |
| Ethylene (B1197577) |
| Fatty Acids |
| Formaldehyde |
| Glucose-13C (¹³C-glucose) |
| Hydroxyl radical |
| Methanol (B129727) |
| Methyl Acetate |
| Ozone |
| Propane |
| Pyruvate |
| Pyruvate-13C (¹³C-pyruvate) |
| Reactive Oxygen Species (ROS) |
This compound in Astrochemistry and Interstellar Ice Analogues
The study of the chemical composition and evolution of molecules in the vast, cold expanses of the interstellar medium (ISM) and within the icy nuclei of comets presents significant observational and analytical challenges. The use of isotopically labeled compounds, such as this compound, in laboratory simulations of astrophysical environments has become an indispensable tool for unraveling complex reaction pathways. These experiments provide foundational data for interpreting observational results and understanding the formation of complex organic molecules (COMs) in space.
Identification and Characterization of this compound in Interstellar Medium and Comets
While acetaldehyde (CH₃CHO) is a known constituent of the interstellar medium and cometary atmospheres, having been first identified in the ISM via radio astronomy and later in comets like Hale-Bopp, the direct observational detection of its ¹³C isotopologues is a more recent and challenging endeavor. oup.comoup.comaanda.orgaanda.org The primary method for detecting molecules in these environments is through their rotational and vibrational spectra. The isotopic substitution of ¹²C with ¹³C in acetaldehyde results in a shift in its spectral lines, which, while subtle, can be resolved with high-resolution instrumentation.
The Atacama Large Millimeter/submillimeter Array (ALMA) has been instrumental in this area. The ALMA-PILS survey (Protostellar Interferometric Line Survey) of the protostellar binary IRAS 16293–2422B unambiguously detected the ¹³C isotopic species of several complex organic molecules, including acetaldehyde, for the first time in the interstellar medium. aanda.org This detection provides crucial insights into isotopic fractionation processes, which are the variations in isotopic abundances that can occur due to different chemical and physical processes in the cold, dense molecular clouds where stars and planets form. aanda.orgfupress.com The observed isotopic ratios can help to trace the chemical history of these molecules and the environments in which they formed. aanda.orginaf.it
Despite these observational advancements, the role of artificially synthesized Acetaldehyde-¹³C is most prominent in laboratory astrochemistry. In this context, it is not typically the subject of detection in space but rather a tool to enable the detection and characterization of other molecules in simulated interstellar ice analogues. The solid-phase infrared (IR) spectra of aldehydes in interstellar ices are difficult to observe directly due to overlapping absorptions from more abundant molecules like water. oup.com Laboratory studies using ¹³C-labeled acetaldehyde help to overcome these challenges by shifting the spectral features of the molecule and its reaction products to different, more easily identifiable frequencies. oup.comoup.comresearchgate.net
Observational Detections of Acetaldehyde and its Isotopologues
| Molecule | Environment | Detection Method | Significance |
|---|---|---|---|
| Acetaldehyde (CH₃CHO) | Interstellar Medium, Comets (e.g., Hale-Bopp, Lovejoy) | Radio-wave observations | Established as a common complex organic molecule in space. oup.comnih.govarxiv.org |
| Acetaldehyde (¹³C isotopologues) | Protostellar Binary IRAS 16293–2422B | ALMA-PILS survey (millimeter/submillimeter interferometry) | First unambiguous detection in the ISM, providing data on isotopic fractionation. aanda.org |
Acetaldehyde 13c in Toxicological Research Mechanisms
Investigating Acetaldehyde-Mediated Molecular Damage Using Isotopic Tracers
The application of ¹³C-acetaldehyde in conjunction with advanced analytical techniques like mass spectrometry has enabled detailed investigations into how this aldehyde damages critical biomolecules such as DNA and proteins. researchgate.nettera.org
Acetaldehyde (B116499) is known to react with DNA to form various lesions, including DNA adducts and cross-links, which are critical initiating events in its mutagenic and carcinogenic activity. mdpi.comresearchgate.net Isotopic labeling with ¹³C-acetaldehyde has been instrumental in tracking the formation of these adducts and understanding their origins.
When human lymphoblastoid TK6 cells were exposed to ¹³C₂-acetaldehyde, researchers could differentiate between DNA adducts formed from the labeled, external acetaldehyde and those from endogenous sources. publications.gc.caresearchgate.net This approach revealed that while endogenous levels of the N²-ethylidene-dG adduct remained constant, the formation of exogenous adducts increased in a dose-dependent manner. publications.gc.caresearchgate.net This demonstrates a direct link between external acetaldehyde exposure and the level of DNA damage.
Key research has identified several types of adducts formed by acetaldehyde. It reacts with deoxyguanosine (dG) to create N²-ethylidene-dG, which can further react with another acetaldehyde molecule to form a more complex adduct, 1,N²-propano-2'-deoxyguanosine (1,N²-propanodGuo). researchgate.netnih.gov The unequivocal formation of ¹³C-labeled 1,N²-propanodGuo in human cells treated with [¹³C₂]-acetaldehyde confirmed that this adduct originates directly from acetaldehyde exposure. researchgate.net Acetaldehyde can also induce the formation of DNA-DNA and DNA-protein cross-links, which are bulky lesions that can block DNA replication and transcription. publications.gc.caashpublications.org
Table 1: Key DNA Adducts Formed from Acetaldehyde This table is interactive. Users can sort columns by clicking on the headers.
| Adduct Name | Abbreviation | Formation Notes |
|---|---|---|
| N²-ethylidene-2'-deoxyguanosine | N²-ethylidene-dG | Primary adduct formed from the reaction of one acetaldehyde molecule with deoxyguanosine. researchgate.netnih.gov |
| 1,N²-propano-2'-deoxyguanosine | 1,N²-propanodGuo | Formed from the reaction of N²-ethylidene-dG with a second acetaldehyde molecule. researchgate.netnih.gov |
| DNA-DNA Cross-links | - | Covalent links between adjacent bases on the same or opposite DNA strands. ashpublications.org |
The DNA adducts and cross-links formed by acetaldehyde are precursors to more severe genetic damage, including DNA strand breaks, mutations, and chromosomal aberrations. mdpi.comresearchgate.net Acetaldehyde exposure is known to induce single- and double-strand breaks, point mutations, and sister chromatid exchanges. mdpi.com
Studies using yeast genetic reporter systems have shown that acetaldehyde is highly mutagenic, particularly on single-stranded DNA (ssDNA), leading to a high frequency of G→T mutations. nih.govnih.gov This mutagenic effect is attributed to the error-prone bypass of acetaldehyde-induced DNA lesions by specialized DNA polymerases. nih.gov A distinct mutation signature for acetaldehyde has been identified, characterized by C→A changes in a gCn context, which has been observed in cancers associated with alcohol consumption. nih.govnih.govbiorxiv.org The use of isotopic tracers helps to link these specific mutational patterns directly to exogenous acetaldehyde exposure, strengthening the evidence for its role in carcinogenesis.
Acetaldehyde-induced damage can also lead to larger-scale chromosomal damage. It has been shown to cause chromosomal aberrations and increase the frequency of micronuclei formation in various cell types. publications.gc.camdpi.com These effects are a direct consequence of the cell's struggle to repair the complex DNA damage, including cross-links, which can lead to errors during DNA replication and cell division.
Besides DNA, acetaldehyde also targets proteins, forming adducts that can alter their structure and impair their function. frontiersin.org Isotopic labeling techniques, such as using [1,2-¹³C]acetaldehyde followed by ¹³C NMR analysis, have been employed to study these interactions. researchgate.netresearchgate.net
Cellular Responses to Acetaldehyde-13C Exposure
The molecular damage inflicted by acetaldehyde triggers a range of cellular responses, from cytotoxicity to the activation of stress pathways. Using ¹³C-acetaldehyde allows for the precise study of these cellular events in response to a known quantity of exogenous exposure.
Acetaldehyde exposure leads to cytotoxicity, or cell death, and can also paradoxically enhance cell proliferation. publications.gc.ca The cytotoxic effects are linked to the overwhelming of cellular detoxification and repair systems. publications.gc.ca When the capacity of enzymes like aldehyde dehydrogenase (ALDH) is saturated, acetaldehyde accumulates, leading to widespread molecular damage and cell death. publications.gc.ca Studies have shown that acetaldehyde treatment induces cytotoxicity in various cell lines, including cortical neurons. nih.gov
In tissues, cytotoxicity can trigger a regenerative cell proliferation response to replace the damaged cells. publications.gc.ca While this is a normal repair mechanism, chronic damage and proliferation can increase the risk of mutations being fixed in the cell population, a key step in cancer development. publications.gc.ca Isotopic labeling studies help to model the dose-response relationship between acetaldehyde exposure, adduct formation, and cellular outcomes like cell survival and proliferation. researchgate.net For instance, a clear dose-response relationship was established in human lymphoblastoid TK6 cells exposed to [¹³C₂]-acetaldehyde, linking adduct formation to reduced cell survival. researchgate.net
Table 2: Cellular Effects of Acetaldehyde Exposure This table is interactive. Users can sort columns by clicking on the headers.
| Cellular Response | Mechanism | Consequence |
|---|---|---|
| Cytotoxicity | Accumulation of DNA and protein damage, overwhelming cellular repair and detoxification pathways. publications.gc.canih.gov | Cell death, tissue damage. publications.gc.ca |
| Enhanced Cell Proliferation | Regenerative response to cytotoxicity. publications.gc.ca | Replacement of damaged cells; increased risk of mutations if chronic. publications.gc.ca |
Acetaldehyde exposure is strongly associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.govwjgnet.com ROS are highly reactive molecules that can independently damage DNA, lipids, and proteins. researchgate.net The metabolism of ethanol (B145695) to acetaldehyde by enzymes like cytochrome P450 2E1 (CYP2E1) is itself a source of ROS. wjgnet.commdpi.com
Acetaldehyde can further promote ROS production, creating a vicious cycle of damage. nih.gov In neuronal cells, acetaldehyde treatment was shown to elevate intracellular ROS levels, which in turn activated stress-related signaling pathways leading to mitochondrial dysfunction and cytotoxicity. nih.gov Acetaldehyde can also deplete cellular antioxidant defenses, such as glutathione (B108866), by forming adducts with it, further increasing the cell's vulnerability to oxidative damage. researchgate.net
The use of ¹³C-acetaldehyde allows researchers to study the direct contribution of exogenous acetaldehyde to the induction of oxidative stress, separating it from other metabolic sources of ROS. researchgate.net This is crucial for understanding the specific pathways activated by acetaldehyde and for developing strategies to mitigate its oxidative damage. For example, studies have shown that antioxidants can be beneficial in preventing the neurotoxicity associated with acetaldehyde by counteracting this ROS production. nih.gov
Interference with Other Metabolic Pathways as Revealed by this compound Research
The use of stable isotope-labeled compounds, such as this compound, has been instrumental in elucidating the complex interplay between ethanol metabolism and other central metabolic pathways. This research has provided critical insights into how the presence of acetaldehyde, a primary metabolite of ethanol, can disrupt normal cellular metabolism.
Research utilizing this compound has demonstrated significant interference with several key metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and fatty acid metabolism. By tracing the fate of the 13C label, scientists can map the metabolic diversions caused by acetaldehyde.
Impact on Glycolysis and the Pentose Phosphate Pathway
Studies have shown that the metabolic stress induced by acetaldehyde can lead to an upregulation of both glycolysis and the pentose phosphate pathway. ahajournals.org In conditions of mitochondrial aldehyde stress, there is an increased flux of glucose through these pathways. ahajournals.org The PPP is particularly crucial as it is a primary source of NADPH, which is essential for regenerating reduced glutathione (GSH), a key antioxidant. ahajournals.orgnih.gov The increased demand for GSH to combat the oxidative stress caused by acetaldehyde and its byproducts drives the activity of the PPP.
Research using 13C-labeled glucose has revealed that in the presence of aldehyde stress, there is a notable increase in 13C-labeled intermediate metabolites of both the glycolytic and pentose phosphate pathways. ahajournals.org This indicates a metabolic remodeling to enhance the production of reducing equivalents and antioxidant capacity. ahajournals.org
Disruption of Fatty Acid Metabolism
Acetaldehyde metabolism is intrinsically linked with fatty acid oxidation (FAO), primarily through the cellular redox state. The oxidation of ethanol to acetaldehyde and then to acetate (B1210297) consumes NAD+, leading to an increased NADH/NAD+ ratio. researchgate.net This altered redox balance can inhibit key dehydrogenases involved in fatty acid β-oxidation, a process that also requires NAD+. researchgate.net
Furthermore, research has pointed to the role of aldehyde dehydrogenases (ALDHs) in metabolizing not only acetaldehyde but also aldehydes derived from lipid peroxidation. frontiersin.orgijbs.com When ALDH enzymes are occupied with detoxifying high levels of acetaldehyde from ethanol consumption, their capacity to process lipid-derived aldehydes is diminished. This can lead to an accumulation of toxic lipid species, contributing to cellular damage. The use of 13C-labeled fatty acids in conjunction with this compound could provide a clearer picture of this competitive inhibition and its downstream consequences.
The table below summarizes the key findings from research on the metabolic interference of acetaldehyde.
| Metabolic Pathway | Observed Interference | Key Research Findings |
| Glycolysis | Increased flux | Upregulation to meet energy demands and provide precursors for other pathways under aldehyde stress. ahajournals.orgroyalsocietypublishing.org |
| Pentose Phosphate Pathway (PPP) | Increased activity | Driven by the need for NADPH to regenerate glutathione and combat oxidative stress. ahajournals.orgnih.gov |
| Fatty Acid Oxidation (FAO) | Inhibition | Increased NADH/NAD+ ratio from ethanol metabolism inhibits key FAO enzymes. researchgate.net |
| Lipid Peroxidation | Impaired detoxification | Competition for ALDH enzymes between acetaldehyde and lipid-derived aldehydes. frontiersin.orgijbs.com |
Emerging Research Directions and Future Perspectives for Acetaldehyde 13c
Integration of Acetaldehyde-13C Tracing with Multi-Omics Data
The integration of this compound tracing with multi-omics data represents a significant leap forward in understanding complex biological systems. This powerful combination allows researchers to move beyond the analysis of individual molecular components and gain a more holistic view of cellular processes. By combining stable isotope tracing with genomics, transcriptomics, proteomics, and metabolomics, scientists can construct more accurate and comprehensive models of metabolic networks. frontiersin.orgfrontlinegenomics.com
Multi-omics approaches provide multiple layers of biological information. frontlinegenomics.com For instance, transcriptomic data can reveal changes in gene expression related to acetaldehyde (B116499) metabolism, while proteomic data can quantify the levels of enzymes and other proteins involved. Metabolomics, in turn, provides a snapshot of the concentrations of various metabolites, and this compound tracing adds a dynamic dimension by tracking the flow of carbon atoms through metabolic pathways. frontiersin.org
A key advantage of this integrated approach is the ability to validate and refine metabolic models. For example, if transcriptomic data suggests the upregulation of a particular metabolic pathway, this compound tracing can confirm whether there is a corresponding increase in metabolic flux through that pathway. This helps to avoid making assumptions based solely on gene expression data, as the expression of an RNA transcript does not always correlate directly with the expression and activity of the corresponding protein. frontlinegenomics.com
The development of sophisticated data analysis platforms is crucial for interpreting the large and complex datasets generated by multi-omics studies. These platforms employ advanced statistical methods and machine learning algorithms to identify meaningful patterns and correlations between different omics layers. This integrated analysis can uncover novel regulatory mechanisms and biomarkers associated with various physiological and pathological states.
Recent studies have demonstrated the power of multi-omics in various fields, including cancer research and metabolic engineering. nih.govmdpi.com In cancer research, this approach can help to identify metabolic vulnerabilities of tumor cells that can be targeted for therapy. mdpi.com In metabolic engineering, it can guide the optimization of microbial strains for the production of valuable chemicals. nih.gov The continued development and application of integrated multi-omics and this compound tracing promises to yield new insights into the intricate workings of biological systems.
Development of Novel Computational Models for Isotopic Data Interpretation
The advancement of experimental techniques for isotope tracing, such as the use of this compound, has necessitated the parallel development of sophisticated computational models for data interpretation. These models are essential for translating raw isotopic labeling data into meaningful biological information, such as metabolic fluxes. nih.govplos.org
One of the key challenges in isotopic data interpretation is the complexity of metabolic networks. These networks consist of numerous interconnected reactions, making it difficult to manually trace the flow of isotopes. Computational models, such as those used in 13C Metabolic Flux Analysis (13C-MFA), provide a mathematical framework for simulating isotope labeling patterns and estimating metabolic fluxes. nih.gov
Several different modeling approaches have been developed, each with its own strengths and limitations. These include:
Isotopomer models: These models provide the most detailed description of isotope labeling by considering the specific positions of labeled atoms within a molecule. nih.gov
Cumomer models: These models offer a more computationally efficient alternative to isotopomer models by grouping isotopomers based on their mass. nih.gov
Bondomer models: This is another modeling approach that simplifies the analysis by focusing on the bonds between labeled and unlabeled atoms.
The choice of modeling approach depends on the specific research question and the available data. For example, isotopomer models are well-suited for detailed studies of central carbon metabolism, while cumomer models may be more appropriate for large-scale network analysis.
Recent innovations in computational modeling have focused on improving the accuracy and efficiency of flux estimation. This includes the development of algorithms for optimizing model parameters, as well as methods for integrating data from multiple sources, such as different isotopic tracers and different analytical platforms (e.g., mass spectrometry and nuclear magnetic resonance spectroscopy). nih.gov
Furthermore, there is a growing interest in developing dynamic metabolic models that can capture the changes in metabolic fluxes over time. These models are particularly useful for studying transient metabolic phenomena, such as the response of cells to environmental perturbations. The continued development of novel computational models will be crucial for fully realizing the potential of this compound and other isotopic tracers in systems biology research.
Expanding In Vivo this compound Applications for Disease Research
The use of this compound in in vivo studies holds great promise for advancing our understanding of various diseases. By tracing the metabolic fate of acetaldehyde in living organisms, researchers can gain insights into the pathological processes underlying a wide range of conditions, including metabolic disorders, neurodegenerative diseases, and cancer. nih.govnih.gov
One of the major challenges in studying acetaldehyde metabolism in vivo is its high reactivity and short half-life. nih.gov However, recent advances in analytical techniques, such as hyperpolarized 13C magnetic resonance spectroscopy (MRS), have made it possible to detect and quantify 13C-labeled metabolites in real-time. nih.gov This non-invasive imaging technique allows for the dynamic monitoring of metabolic pathways in living animals, providing a window into the biochemical changes that occur during disease progression. nih.gov
In the context of alcohol-related diseases, this compound can be used to investigate the role of acetaldehyde in liver damage and carcinogenesis. For example, studies have shown that individuals with genetic variations in the aldehyde dehydrogenase (ALDH) enzyme, which is responsible for detoxifying acetaldehyde, are at an increased risk of developing certain cancers. mdpi.com By using this compound, researchers can study how these genetic variations affect acetaldehyde metabolism and contribute to disease development.
Furthermore, this compound can be used to explore the link between acetaldehyde and neurodegenerative diseases. Acetaldehyde is known to be toxic to neurons and has been implicated in the pathogenesis of conditions such as Alzheimer's and Parkinson's disease. By tracing the distribution and metabolic fate of this compound in the brain, researchers can gain a better understanding of its neurotoxic effects.
The application of this compound in disease research is still in its early stages, but it has the potential to revolutionize our understanding of disease mechanisms and lead to the development of new diagnostic and therapeutic strategies. As analytical technologies continue to improve, we can expect to see a wider range of in vivo applications for this powerful isotopic tracer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
